cis-3-Phenyl-1,1'-bi(cyclohexane)
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Overview
Description
cis-3-Phenyl-1,1’-bi(cyclohexane): is an organic compound characterized by the presence of a phenyl group attached to a bicyclohexane structure. This compound is notable for its unique stereochemistry, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One of the methods to synthesize bicyclohexane derivatives involves photochemical [2+2] cycloaddition reactions.
Industrial Production Methods: Industrial production of cis-3-Phenyl-1,1’-bi(cyclohexane) typically involves large-scale hydrogenation processes, where aromatic compounds are converted into their saturated bicyclic counterparts using efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, Pt/C
Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
cis-3-Phenyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-Phenyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Exhibits similar stereochemistry and can undergo comparable chemical reactions.
cis-1,3-Dimethylcyclohexane: Shares the bicyclic structure and can be used in similar synthetic applications.
cis-1,2-Dimethylcyclopropane: Another compound with similar stereochemical properties and reactivity.
Uniqueness: cis-3-Phenyl-1,1’-bi(cyclohexane) is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, enhancing the compound’s versatility in various applications .
Properties
Molecular Formula |
C18H26 |
---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
[(1S,3R)-3-cyclohexylcyclohexyl]benzene |
InChI |
InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,8-9,16-18H,2,5-7,10-14H2/t17-,18+/m0/s1 |
InChI Key |
ONQUBGYEUGJCEM-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CCC[C@@H](C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2CCCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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